molecular formula C7H9Cl2FN2 B6188285 1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride CAS No. 2639461-58-6

1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride

Cat. No.: B6188285
CAS No.: 2639461-58-6
M. Wt: 211.1
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H9Cl2FN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-3-fluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, palladium catalysts, and ammonium formate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride
  • 2-chloro-3-fluoropyridin-4-amine
  • 2-(4-fluorophenyl)ethan-1-amine

Uniqueness

1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

2639461-58-6

Molecular Formula

C7H9Cl2FN2

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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